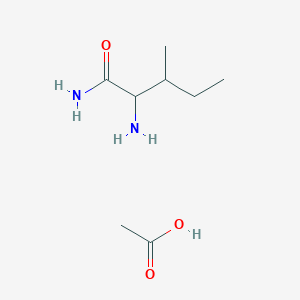

2-Amino-3-methylpentanamide acetate

Description

Contextualization within Amino Acid Chemistry and Derivatives

Amino acids are the fundamental building blocks of proteins and play a central role in biochemistry. researchgate.net Their derivatives, including amino acid amides, are of particular interest in chemical and pharmaceutical research. rug.nlacs.org The amide group can influence the molecule's biological activity and pharmacokinetic properties. Amino acid amides are synthesized from their corresponding amino acids through well-established coupling methods. mdpi.com These derivatives serve as crucial intermediates in the synthesis of peptides and other complex organic molecules. researchgate.netacs.org The presence of the amide bond is a key feature in numerous active pharmaceutical ingredients, highlighting the importance of these structures in medicinal chemistry. researchgate.net

Significance of Pentanamide (B147674) Structures in Organic and Bioorganic Synthesis

The pentanamide structure, a five-carbon amide, is a common motif in organic chemistry. nih.gov Pentanamides and their derivatives are recognized for their versatility as intermediates in the synthesis of a wide range of organic compounds. ontosight.aiontosight.ai The branched nature of a structure like 2-amino-3-methylpentanamide (B3369917), with a methyl group at the third carbon, can influence its chemical reactivity and how it interacts with other molecules. solubilityofthings.com This structural complexity is valuable for creating diverse molecular architectures. In bioorganic chemistry, pentanamide structures can serve as models for studying enzyme mechanisms and metabolic pathways due to their resemblance to biological molecules. solubilityofthings.comacs.org

Historical Trajectory and Emerging Research Frontiers of Related Structures

The study of 2-Amino-3-methylpentanamide acetate (B1210297) is built upon a long history of amino acid research. Its parent amino acid, isoleucine, was first synthesized in the early 20th century. wikipedia.org Early research focused on the fundamental properties and synthesis of amino acids and their simple derivatives. acs.org

Contemporary research has shifted towards more complex applications of amino acid amides. For instance, alkyl-substituted amino acid amides have been identified as potent activators of G proteins, which are crucial cellular signaling molecules. nih.gov These findings open up new avenues for studying G protein-dependent cellular functions. nih.gov Furthermore, derivatives of isoleucine, such as 4-hydroxy isoleucine, are being investigated for their potential in managing diabetes. researchgate.net The continual exploration of amino acid amides and their derivatives in fields like enzyme kinetics and drug development signifies a vibrant and evolving research frontier. rug.nl

Chemical Properties of 2-Amino-3-methylpentanamide Acetate

| Property | Value | Source |

| CAS Number | 1046803-35-3 | sigmaaldrich.com |

| Molecular Formula | C8H18N2O3 | scbt.com |

| Molecular Weight | 190.24 g/mol | sigmaaldrich.comscbt.com |

| IUPAC Name | 2-amino-3-methylpentanamide;acetate | sigmaaldrich.com |

| Synonyms | DL-isoleucinamide acetate | nih.gov |

Comparative Data of Related Amino Acid Amides

| Compound Name | Parent Amino Acid | Key Research Application |

| (S)-2-Amino-4-methylpentanamide | L-Leucine | Precursor for γ-secretase modulators in Alzheimer's disease research. |

| N-(2,5-Diaminopentyl)dodecylamine | (from protected amino acids) | Direct activator of heterotrimeric G proteins. nih.gov |

| 2-Amino-N-[4-(Hydrazinylcarbonyl)-1,3-Thiazol-2-yl]-4-Methylpentanamide | L-Leucine derivative | Synthesis of potential anticancer agents. nih.gov |

Properties

IUPAC Name |

acetic acid;2-amino-3-methylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.C2H4O2/c1-3-4(2)5(7)6(8)9;1-2(3)4/h4-5H,3,7H2,1-2H3,(H2,8,9);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEQMLHVZJPRIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)N.CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Amino 3 Methylpentanamide Acetate

Retrosynthetic Analysis and Key Disconnection Points

A retrosynthetic analysis of 2-Amino-3-methylpentanamide (B3369917) acetate (B1210297) identifies the primary disconnection point at the amide bond. This bond is formed between the carboxyl group of 2-amino-3-methylpentanoic acid (isoleucine) and ammonia (B1221849). libretexts.org The acetate salt formation is a subsequent acid-base reaction.

The core challenge in synthesizing amides from amino acids is the presence of both an amine and a carboxylic acid group in the same molecule. tomsheppard.info This bifunctionality can lead to self-condensation, polymerization, or the formation of diketopiperazines, necessitating careful strategic planning. tomsheppard.info Consequently, synthetic strategies often involve either the direct coupling of an unprotected amino acid under specific catalytic conditions or a more traditional approach using a protected amino acid precursor to ensure chemoselectivity.

The key synthetic precursor is 2-amino-3-methylpentanoic acid. nih.govebi.ac.uk The primary retrosynthetic disconnection is shown below:

Figure 1: Retrosynthetic Disconnection of 2-Amino-3-methylpentanamide O O // // H2N-C-CH(CH(CH3)CH2CH3)-NH2 <== H2N-C-CH(CH(CH3)CH2CH3)-OH + NH3 | | H H 2-Amino-3-methylpentanamide 2-Amino-3-methylpentanoic acid Ammonia

R-COOH + Cl-CO-OR' --(Base)--> R-CO-O-CO-OR' --(NH3)--> R-CONH2 + HO-CO-OR' + Base·HCl

Coupling Reagent-Mediated Amidation Strategies

Amide bond formation between the carboxylic acid of 2-amino-3-methylpentanoic acid and an amine source is often facilitated by coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are common reagents for activating carboxylic acids. peptide.com The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the amine to form the amide bond. However, this method can lead to racemization and the formation of N-acylurea byproducts, which can be difficult to remove, especially the urea (B33335) from DCC which is largely insoluble in many organic solvents. peptide.comuni-kiel.de

To mitigate these side reactions and improve efficiency, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and N-hydroxysuccinimide (NHS) are frequently used. peptide.comluxembourg-bio.com These additives react with the O-acylisourea intermediate to form active esters that are more stable and less prone to racemization. luxembourg-bio.com The use of DIC with additives like HOAt has been shown to be superior in some cases. uni-kiel.de An optimized protocol might involve dissolving the N-protected amino acid in a solvent like anhydrous dimethylformamide (DMF), adding EDC and NHS at a reduced temperature (e.g., 0°C), and then introducing the amine source.

Table 1: Common Carbodiimide Reagents and Additives

| Reagent/Additive | Full Name | Role | Key Features |

| DCC | N,N'-Dicyclohexylcarbodiimide | Coupling Reagent | Forms an insoluble urea byproduct. peptide.com |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Coupling Reagent | Forms a water-soluble urea byproduct, facilitating easier purification. peptide.com |

| HOBt | 1-Hydroxybenzotriazole | Additive | Reduces racemization and side reactions. peptide.comluxembourg-bio.com |

| NHS | N-Hydroxysuccinimide | Additive | Forms a stable active ester intermediate. |

Phosphonium (B103445) and uronium salts are another class of highly effective coupling reagents, often preferred over carbodiimides for their efficiency and lower risk of side reactions. luxembourg-bio.comsigmaaldrich.com Reagents such as BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP ((benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene)-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide) are widely used. peptide.comsigmaaldrich.comthieme-connect.de

These reagents convert protected amino acids into active esters in the presence of a tertiary base. sigmaaldrich.com Phosphonium salts like PyBOP and PyAOP are particularly useful for coupling sterically hindered amino acids. luxembourg-bio.comthieme-connect.de Uronium reagents, while also efficient, can sometimes lead to guanidinylation of the N-terminal amino group as a side reaction. sigmaaldrich.com The choice between phosphonium and uronium reagents can also depend on solubility, with phosphonium reagents generally being more soluble in common solvents like DMF. sigmaaldrich.com

Table 2: Comparison of Selected Phosphonium and Uronium Salt Coupling Reagents

| Reagent | Type | Advantages | Disadvantages |

| BOP | Phosphonium | Efficient, minimizes racemization. peptide.com | Forms carcinogenic hexamethylphosphoramide (B148902) byproduct. peptide.com |

| PyBOP | Phosphonium | As efficient as BOP with less hazardous byproducts, rapid reactions. peptide.com | |

| HBTU | Uronium/Aminium | Very efficient, low racemization, stable solutions in DMF. peptide.comsigmaaldrich.com | Can cause guanidinylation. sigmaaldrich.com |

| HATU | Uronium/Aminium | Highly reactive, good for difficult couplings. peptide.comsigmaaldrich.com | More expensive. luxembourg-bio.com |

Enzymatic Synthesis Pathways for Amide Formation

Enzymatic methods offer a green and highly selective alternative to chemical synthesis for producing 2-Amino-3-methylpentanamide.

Lipases, particularly from Candida antarctica (CALB), are widely used for their ability to catalyze amide bond formation with high stereoselectivity. doi.orgsci-hub.se These enzymes can catalyze the aminolysis of ester intermediates in organic solvents. For instance, an L-leucine methyl ester can be reacted with ammonia in the presence of immobilized lipase (B570770) B to produce (S)-2-amino-4-methylpentanamide. The reaction mechanism is believed to involve a serine residue in the enzyme's active site forming an acyl-enzyme intermediate, which is then attacked by the amine nucleophile. doi.org This method is advantageous as it often proceeds under mild conditions and can achieve high enantiomeric excess. doi.orgresearchgate.net

Beyond the use of lipases, broader biocatalytic cascades are being developed to enhance the efficiency and selectivity of amide synthesis. rug.nl These multi-enzyme systems can convert simple starting materials into more complex molecules in a one-pot process. rug.nl While specific examples for 2-Amino-3-methylpentanamide acetate are not detailed, the principles of using enzymes like lyases, decarboxylases, and synthetases in sequence demonstrate the potential for highly controlled and efficient biocatalytic production of amino acid amides. rug.nl These approaches are part of a growing field aiming to create more sustainable and efficient synthetic routes for pharmaceuticals and other fine chemicals. ucl.ac.uk

Solid-Phase Synthesis Methodologies for this compound Incorporation

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for assembling peptides, and the methodologies are directly applicable to the incorporation of this compound into a peptide chain. ejbiotechnology.infocsic.es In SPPS, the C-terminal amino acid is first anchored to an insoluble polymer resin. peptide.com The synthesis then proceeds by cycles of deprotection of the N-terminal protecting group (commonly Fmoc or Boc) and coupling of the next N-protected amino acid. csic.espeptide.com

Fmoc/Boc Chemistry Strategies for Amide Integration

The integration of the amide group in 2-amino-3-methylpentanamide often utilizes principles from peptide chemistry, primarily employing Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) protecting groups. These strategies provide a robust framework for controlled, stepwise synthesis, particularly for complex peptide-like structures incorporating the title compound.

Boc Strategy : The Boc group is acid-labile and is typically removed using acids like trifluoroacetic acid (TFA). peptide.com Side-chain protecting groups are often benzyl-based and are removed in a final step with strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFSMA). peptide.com After the Boc group is removed, the resulting trifluoroacetate (B77799) salt must be neutralized, often with a base like diisopropylethylamine (DIEA), before the next coupling step can proceed. peptide.com

Fmoc Strategy : The Fmoc group is base-labile and is commonly removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). sigmaaldrich.comorganic-chemistry.org This allows for the use of acid-labile side-chain protecting groups, such as tert-butyl (tBu), which remain intact during Fmoc removal. peptide.com This orthogonal protection scheme is advantageous for synthesizing complex peptides or for on-resin modifications. peptide.com

The coupling of the protected amino acid to form the amide bond is facilitated by activating agents. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize racemization. nih.gov Other highly efficient activating agents include phosphonium salts (e.g., BOP) and aminium/uronium salts (e.g., HBTU, HATU). scispace.com

Table 1: Comparison of Fmoc and Boc Protecting Group Strategies

| Feature | Fmoc Strategy | Boc Strategy |

|---|---|---|

| N-α-Protection | Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) |

| Deprotection Reagent | Base (e.g., 20% Piperidine in DMF) | Acid (e.g., Trifluoroacetic Acid - TFA) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Benzyl) |

| Cleavage | Mild acidolysis (e.g., TFA cocktail) | Strong acidolysis (e.g., HF, TFMSA) |

| Key Advantage | Orthogonality allows for on-resin modifications | Historically well-established |

Resin-Bound Synthesis and Cleavage Considerations

Solid-phase synthesis, particularly on a polymer resin support, is a cornerstone of modern peptide and amide synthesis. peptide.com This technique simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing of the resin-bound product. peptide.com

The process begins by anchoring the C-terminal amino acid to a suitable resin, such as Wang resin or Merrifield resin. nih.gov The choice of resin is critical as it determines the conditions required for the final cleavage of the synthesized amide. For instance, Wang resin is sensitive to acids and allows for cleavage with TFA. nih.gov

The synthesis proceeds in cycles of deprotection and coupling. peptide.com For an Fmoc-based strategy:

Deprotection : The Fmoc group of the resin-bound amino acid is removed with piperidine. sigmaaldrich.com

Washing : The resin is thoroughly washed to remove piperidine and by-products. peptide.com

Coupling : The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., DIC/HOBt) and added to the resin to form the next amide bond. nih.gov

Washing : The resin is washed again to remove excess reagents and soluble by-products. nih.gov

This cycle is repeated until the desired sequence is assembled.

Cleavage : Once the synthesis is complete, the target molecule is cleaved from the resin. The cleavage cocktail typically includes a strong acid, such as TFA, and a variety of scavengers to capture the reactive cationic species generated from the protecting groups, thereby preventing side reactions. sigmaaldrich.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). sigmaaldrich.com For example, a common cleavage cocktail for Fmoc-synthesized peptides is TFA/water/TIS (95:2.5:2.5). sigmaaldrich.com After cleavage, the crude product is precipitated with cold ether, isolated, and purified, typically by chromatography.

Multicomponent Reaction (MCR) Approaches for Complex Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. researchgate.net This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. MCRs are particularly powerful for generating libraries of structurally diverse compounds for drug discovery and materials science. researchgate.net

While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles can be applied to generate its complex derivatives. For instance, the Ugi and Passerini reactions are classic MCRs for synthesizing α-acylamino amides and α-acyloxy amides, respectively.

A hypothetical Ugi four-component reaction (Ugi-4CR) to create a derivative could involve:

An aldehyde or ketone .

An amine (could be related to the core structure).

A carboxylic acid (e.g., acetic acid).

An isocyanide .

This reaction would yield a complex α-acylamino amide in a single, atom-economical step. Similarly, MCRs are widely used to synthesize various heterocyclic scaffolds, such as 2-amino-3-cyanopyridines and 4H-pyrans, from simple starting materials like an aldehyde, malononitrile, a ketone, and ammonium (B1175870) acetate. mdpi.comajrconline.org These strategies could be adapted to build complex structures onto a 2-amino-3-methylpentanamide backbone, for example, by using a derivative of the title compound as one of the components in the MCR.

Green Chemistry Principles in this compound Synthesis

The synthesis of amides is a major focus area for green chemistry due to the large volume of these reactions performed in the pharmaceutical and chemical industries. scispace.comunimi.it Traditional methods often rely on stoichiometric activating agents that generate significant waste, and the use of hazardous solvents is common. scispace.comresearchgate.net Therefore, developing greener synthetic routes is a key research goal.

Solvent-Free and Aqueous Media Syntheses

One of the primary principles of green chemistry is the reduction or elimination of volatile organic solvents. This has led to the exploration of solvent-free (mechanochemical) and aqueous synthetic methods.

Solvent-Free Synthesis : These reactions are often conducted under mechanochemical conditions, such as ball milling, or by heating the neat reactants. mdpi.comrsc.org For example, the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been successfully achieved under solvent-free conditions at 80°C, offering high yields and short reaction times. mdpi.com Such protocols reduce pollution, lower costs, and simplify product work-up. mdpi.com

Aqueous Media Synthesis : Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While amide bond formation is thermodynamically challenging in water due to competing hydrolysis, certain catalytic systems can overcome this barrier. researchgate.net Biocatalytic methods using enzymes like lipases can be effective in aqueous or low-water systems. rsc.org Additionally, some MCRs have been optimized for performance in water or aqueous-ethanolic mixtures, often utilizing organocatalysts to drive the reaction. ajrconline.org

Catalytic Systems for Sustainable Amide Bond Formation

The development of catalytic methods for amide bond formation is a significant step towards sustainability, as it avoids the use of stoichiometric coupling reagents that generate large amounts of by-product waste. scispace.comresearchgate.net

Biocatalysis : Enzymes offer a highly selective and environmentally benign route to amide synthesis. rsc.org Hydrolases, such as lipases, can catalyze amide formation, often from ester precursors in low-water organic solvents to shift the equilibrium away from hydrolysis. rsc.org In aqueous media, ATP-dependent enzymes have shown promise, especially when coupled with ATP recycling systems to enhance sustainability. rsc.org

Metal and Non-Metal Catalysis : Various catalytic systems are being investigated. Boronic acids have emerged as attractive catalysts because they are stable, inexpensive, and have low toxicity. researchgate.net Metal-free transamidation reactions, using bases like potassium tert-butoxide, provide a direct route to convert one amide into another under mild conditions, sometimes even at room temperature. nih.gov Heterogeneous catalysts, such as nanostructured diphosphates, have also been developed. These catalysts are easily recoverable and reusable, further enhancing the green credentials of the synthetic process. mdpi.com

Table 2: Green Chemistry Approaches to Amide Synthesis

| Approach | Description | Advantages | Key Research Findings |

|---|---|---|---|

| Solvent-Free MCR | Multicomponent reactions conducted without solvent, often using ball milling or thermal conditions. | Reduced waste, energy efficiency, simplified work-up. | Efficient synthesis of 2-amino-3-cyanopyridine derivatives using a reusable catalyst under solvent-free conditions. mdpi.com |

| Aqueous Synthesis | Using water as the reaction medium, often with a catalyst to overcome hydrolysis. | Environmentally benign, safe, and inexpensive solvent. | Biocatalytic methods using hydrolases or ATP-dependent enzymes show promise for amide formation in aqueous systems. rsc.org |

| Biocatalysis | Use of enzymes (e.g., lipases) to catalyze amide bond formation. | High stereoselectivity, mild reaction conditions, biodegradable catalyst. | Lipases can catalyze the aminolysis of ester intermediates to form amides. |

| Catalytic Amidation | Use of sub-stoichiometric amounts of a catalyst (e.g., boronic acids, metal complexes) to form the amide bond directly from carboxylic acids and amines. | High atom economy, reduced by-product formation compared to stoichiometric reagents. | Boronic acids and various metal complexes are being developed as effective catalysts for direct amide formation. researchgate.net |

Lack of Specific Data Prevents Article Generation

Following a comprehensive search for scientific literature and spectroscopic data, it has been determined that there is insufficient publicly available information to generate the requested article on "this compound." The search did not yield the specific experimental data required to populate the sections on advanced characterization and spectroscopic analysis as outlined in the user's instructions.

The request specified a detailed article focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, including:

¹H NMR for proton environment analysis

¹³C NMR for carbon skeleton delineation

2D NMR techniques (COSY, HSQC, HMBC) for connectivity assignment

Electrospray Ionization Mass Spectrometry (ESI-MS)

High-Resolution Mass Spectrometry (HRMS)

While general information on these analytical techniques is readily available, applying them to "this compound" requires specific research findings, such as chemical shifts (δ), coupling constants (J), and exact mass-to-charge ratios (m/z) for this particular compound. The searches yielded data for structurally related compounds, such as the free base 2-amino-3-methylpentanamide or the corresponding carboxylic acid, but no experimental spectra or detailed analytical data for the acetate salt form were found. scribd.comnih.govrsc.org

Generating an article without this foundational data would lead to speculation and fall short of the "thorough, informative, and scientifically accurate" standard requested. The creation of data tables and detailed research findings is impossible without access to peer-reviewed studies that have specifically characterized this compound. Therefore, the article cannot be produced at this time.

Advanced Characterization Techniques and Spectroscopic Analysis of 2 Amino 3 Methylpentanamide Acetate

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. wiley.com For 2-amino-3-methylpentanamide (B3369917) acetate (B1210297), the IR spectrum reveals characteristic absorption bands corresponding to its primary amide and acetate salt functionalities.

The primary amide group (-CONH₂) exhibits a distinctive set of absorption peaks. spectroscopyonline.com Typically, two N-H stretching bands appear in the region of 3360-3170 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. sci-hub.se Another key feature of primary amides is the C=O stretching vibration, often referred to as the Amide I band, which is typically observed in the range of 1680–1660 cm⁻¹. spectroscopyonline.comsci-hub.se Additionally, the N-H bending vibration, or the Amide II band, is expected to appear around 1650–1620 cm⁻¹. spectroscopyonline.com

The acetate anion (CH₃COO⁻) also presents characteristic IR absorption bands. The carboxylate group will show a strong asymmetric stretching vibration typically between 1650-1550 cm⁻¹ and a weaker symmetric stretching vibration between 1450-1360 cm⁻¹. The presence of the ammonium (B1175870) cation (from the protonated amino group) will also contribute to the spectrum, with N-H stretching and bending vibrations.

The interpretation of the IR spectrum of 2-amino-3-methylpentanamide acetate involves assigning the observed absorption frequencies to these specific molecular vibrations, confirming the presence of the expected functional groups.

Table 1: Characteristic Infrared Absorption Ranges for Functional Groups in this compound

| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) |

| Primary Amide (R-CONH₂) | N-H Asymmetric Stretch | 3360–3340 sci-hub.se |

| N-H Symmetric Stretch | 3190–3170 sci-hub.se | |

| C=O Stretch (Amide I) | 1680–1660 sci-hub.se | |

| N-H Bend (Amide II) | 1650–1620 spectroscopyonline.com | |

| Acetate (R-COO⁻) | C=O Asymmetric Stretch | 1650–1550 |

| C=O Symmetric Stretch | 1450–1360 | |

| Ammonium (R-NH₃⁺) | N-H Stretch | 3300–2800 (broad) |

| N-H Bend | ~1600 and ~1500 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govuc.cl This method can unambiguously establish the absolute stereochemistry of chiral centers, providing definitive proof of the (2S,3S), (2R,3R), (2S,3R), or (2R,3S) configuration of 2-amino-3-methylpentanamide. pan.pl

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this data allows for the determination of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. pan.pl For this compound, a crystal structure would detail the spatial relationship between the amino, amide, and sec-butyl groups, as well as the ionic interactions between the protonated amine and the acetate counter-ion. researchgate.net

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.8 Å, b = 9.5 Å, c = 18.2 Å |

| Bond Length (C-N) | 1.48 Å |

| Bond Angle (N-C-C) | 110.5° |

| Dihedral Angle (H-N-Cα-Cβ) | -60° |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from an X-ray crystallographic analysis.

Chiroptical Spectroscopy for Chirality Assessment (e.g., Optical Rotation, Circular Dichroism)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light. These methods are essential for confirming the enantiomeric purity and providing information about the stereochemistry of chiral compounds like 2-amino-3-methylpentanamide.

Optical Rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule and is dependent on the wavelength of light used (typically the sodium D-line at 589 nm), temperature, and solvent. An enantiomer will rotate light to an equal but opposite degree compared to its mirror image.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. tandfonline.com A CD spectrum plots the difference in absorption (ΔA) against wavelength. Electronic transitions within the molecule, such as the n→π* transition of the amide carbonyl group (typically around 210-240 nm), will give rise to CD signals, known as Cotton effects. bohrium.comtandfonline.com The sign and magnitude of these Cotton effects are highly sensitive to the molecule's stereochemistry and conformation. tandfonline.comresearchgate.net

Table 3: Example Chiroptical Data for a Chiral Isoleucine Derivative

| Technique | Parameter | Example Value |

| Optical Rotation | Specific Rotation [α]D | +15.2° (c 1.0, H₂O) |

| Circular Dichroism | Wavelength of Maxima (λmax) | 215 nm |

| Molar Ellipticity [θ] | +5000 deg·cm²·dmol⁻¹ |

Note: The data in this table is illustrative for a chiral isoleucine derivative and does not represent experimentally determined values for this compound.

Chirality, Stereochemistry, and Enantiomeric Control in 2 Amino 3 Methylpentanamide Acetate Synthesis and Derivatives

Importance of Stereoisomerism in Pentanamide (B147674) Structures

Stereoisomerism refers to the phenomenon where molecules have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. wikipedia.orguobaghdad.edu.iqbritannica.com In molecules like 2-Amino-3-methylpentanamide (B3369917), which contains chiral centers, this gives rise to stereoisomers. The carbon atom at position 2 (the α-carbon) and position 3 are stereogenic centers. For a molecule with n asymmetric carbon atoms, a maximum of 2n different stereoisomers are possible. wikipedia.org

The significance of stereoisomerism in pentanamide structures, particularly those derived from amino acids, is profound, especially in biological contexts. Most biological molecules, such as enzymes and receptors, are themselves chiral. Consequently, different enantiomers of a compound can exhibit substantially different biological effects. wikipedia.orgkhanacademy.org One enantiomer might be therapeutically active, while the other could be inactive or even cause adverse effects. khanacademy.org This principle is a cornerstone of pharmacology and biochemistry, making the control of stereochemistry during synthesis a critical aspect of drug discovery and development. The specific spatial orientation of the amino and methyl groups in 2-Amino-3-methylpentanamide dictates how it fits into the binding site of a protein, influencing its biological activity.

Methods for Stereoselective Synthesis

Stereoselective synthesis refers to chemical reactions that preferentially yield one stereoisomer over others. The goal is to produce the desired enantiomer or diastereomer in high purity, a crucial step for producing enantiomerically pure pharmaceutical agents.

Asymmetric synthesis is the process of converting a prochiral starting material into a chiral product in a way that favors the formation of one specific enantiomer. A multitude of strategies exist to achieve this for amino acid derivatives. nih.govyale.edu

One common approach involves the use of chiral catalysts that can differentiate between the two faces of a prochiral substrate. For instance, the asymmetric hydrogenation of a dehydroamino acid precursor using a chiral rhodium or ruthenium catalyst can produce one enantiomer of the amino acid with high selectivity. georgiasouthern.edu Another strategy is the catalytic enantioconvergent 2-aza-Cope rearrangement, which can be used to synthesize β-amino amides with high diastereo- and enantiocontrol. nih.gov These methods are advantageous as only a small amount of the chiral catalyst is needed to produce a large quantity of the desired chiral product.

Table 1: Comparison of Asymmetric Synthesis Strategies

| Method | Description | Key Features |

|---|---|---|

| Catalytic Asymmetric Hydrogenation | A prochiral precursor is hydrogenated using a chiral metal catalyst (e.g., Rh-DIPAMP) to create a chiral center with a specific configuration. | High efficiency and enantioselectivity; widely used in industry. |

| Enantioconvergent Rearrangements | A racemic starting material is converted into a single enantiomeric product using a chiral catalyst, such as in the 2-aza-Cope rearrangement. nih.gov | Both enantiomers of the starting material are converted to the desired product enantiomer. |

| Direct Amination | A metal-catalyzed carbenoid insertion strategy can be used to functionalize diazo esters with a chiral amine source to create amino acid derivatives. georgiasouthern.edu | Provides a direct route to protected amino acids. |

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

This method is widely used for the asymmetric synthesis of amino acids. For example, an achiral glycine (B1666218) derivative can be attached to a chiral auxiliary, such as one derived from pseudoephedrine or an Evans oxazolidinone. nih.gov The resulting compound is then treated with a strong base to form an enolate, which subsequently reacts with an alkyl halide (e.g., a derivative of 2-bromobutane (B33332) to install the sec-butyl group of 2-amino-3-methylpentanamide). The bulky chiral auxiliary physically blocks one face of the enolate, forcing the alkyl halide to approach from the less hindered side, thus creating the new stereocenter with a specific configuration. Finally, the auxiliary is cleaved to yield the enantiomerically enriched amino acid derivative.

Table 2: Common Chiral Auxiliaries in Amino Acid Synthesis

| Chiral Auxiliary | Typical Application | Mechanism of Stereocontrol |

|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions. | Forms a rigid imide structure; substituents on the auxiliary direct incoming electrophiles to one face of the enolate. |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation to form α-substituted carboxylic acids. nih.gov | Forms a stable chelated enolate with lithium, effectively shielding one face from electrophilic attack. |

| Camphorsultam | Diels-Alder reactions, alkylations. wikipedia.org | The bulky sultam structure provides effective steric hindrance to control the approach of reagents. |

The use of chiral catalysts is a powerful and efficient method for asymmetric synthesis. These catalysts, which can be metal complexes or purely organic molecules (organocatalysts), create a chiral environment around the reactants, lowering the activation energy for the pathway leading to one enantiomer over the other. mdpi.com

For the synthesis of amino acid derivatives, chiral transition-metal catalysts are particularly effective. Complexes of rhodium, ruthenium, and iridium with chiral phosphine (B1218219) ligands are widely used for the asymmetric hydrogenation of enamides or other unsaturated precursors. mdpi.com More recently, chiral phosphoric acids have emerged as powerful Brønsted acid organocatalysts for a variety of transformations, including enantioselective additions to imines, which can be a key step in forming the C-N bond of an amino acid. nih.gov These catalysts are valued for their high efficiency, often achieving high enantioselectivity with very low catalyst loadings. nih.gov

Assessment of Enantiomeric Purity (Enantiomeric Excess, ee)

After a stereoselective synthesis, it is crucial to determine the stereochemical purity of the product. The enantiomeric purity is typically expressed as enantiomeric excess (ee), which is a measure of how much more of one enantiomer is present compared to the other. nih.gov

Enantiomeric excess is calculated as: ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively. Accurate determination of ee is vital, particularly for pharmaceutical compounds. nih.govnih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is one of the most powerful and widely used techniques for separating and quantifying enantiomers, thereby determining the enantiomeric excess of a chiral compound. nih.govcat-online.com The method relies on the use of a chiral stationary phase (CSP), which is a solid support that has a chiral molecule bonded to its surface.

As the racemic or enantiomerically enriched mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase. This difference in interaction leads to the formation of transient, diastereomeric complexes with different stabilities. The enantiomer that forms the less stable complex spends less time interacting with the stationary phase and thus travels through the column faster, while the enantiomer forming the more stable complex is retained longer. This results in the separation of the two enantiomers, which are then detected as they exit the column, appearing as two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, allowing for the precise calculation of the enantiomeric excess. researchgate.net

Table 3: Common Chiral Stationary Phases for Amino Acid Analysis

| CSP Type | Chiral Selector | Principle of Separation |

|---|---|---|

| Pirkle-type | e.g., (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the CSP and the analyte. nih.gov |

| Macrocyclic Glycopeptide | e.g., Teicoplanin, Vancomycin | Enantiomers are separated based on their differential inclusion into the chiral cavities of the macrocycle. |

| Polysaccharide-based | e.g., Amylose or cellulose (B213188) derivatives | The helical structure of the polysaccharide creates chiral grooves, and separation occurs via a combination of steric fit and polar interactions. researchgate.net |

| Ligand Exchange | A chiral ligand (e.g., an amino acid) is coated on the support with a metal ion (e.g., Cu²⁺). | Separation is based on the differential stability of the diastereomeric ternary complexes formed between the metal, the CSP ligand, and the analyte enantiomers. |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful analytical technique for the separation and quantification of the enantiomers of volatile and semi-volatile compounds, including derivatives of amino acids like 2-Amino-3-methylpentanamide. The principle of chiral GC relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation. azom.comuni-muenchen.de

For the analysis of amino acid amides, which may have limited volatility, a derivatization step is often necessary to convert the analyte into a more volatile and thermally stable compound. nih.govresearchgate.net Common derivatization procedures involve acylation of the amino group and esterification of any carboxyl groups. In the case of 2-Amino-3-methylpentanamide, derivatization of the primary amine, for instance with a reagent like methyl chloroformate, can enhance its volatility for GC analysis. nih.gov

The choice of the chiral stationary phase is crucial for achieving enantiomeric separation. uni-muenchen.denih.gov Cyclodextrin-based CSPs and amino acid derivative-based CSPs are commonly employed for the resolution of amino acid enantiomers. uni-muenchen.degcms.cz For instance, Chirasil-L-Val, a stationary phase consisting of L-valine-tert-butylamide moieties bonded to a polysiloxane backbone, has demonstrated broad applicability for the enantioselective separation of various amino acid derivatives. nih.govresearchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase, which differ in their thermodynamic stability. azom.com

The following table summarizes typical experimental conditions for the chiral GC analysis of amino acid derivatives, which can be adapted for 2-Amino-3-methylpentanamide acetate (B1210297).

| Parameter | Condition | Purpose |

| Column | Chirasil-L-Val Capillary Column (25 m x 0.25 mm ID, 0.16 µm film thickness) | Provides a chiral environment for the separation of enantiomers. |

| Derivatization Reagent | Methyl Chloroformate | Increases the volatility and thermal stability of the analyte. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Temperature Program | Initial 80 °C, ramp to 180 °C at 4 °C/min | Optimizes the separation of enantiomers by controlling their elution. |

| Carrier Gas | Helium | Transports the analyte through the column. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detects the eluted compounds. MS can provide structural information. |

This table presents a representative set of conditions for the chiral GC analysis of amino acid derivatives and should be optimized for the specific analysis of 2-Amino-3-methylpentanamide acetate.

NMR Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a potent tool for the analysis of chiral compounds. In an achiral environment, enantiomers are indistinguishable by NMR as they have identical magnetic properties. However, in the presence of a chiral auxiliary, such as a chiral shift reagent (CSR) or a chiral solvating agent (CSA), the enantiomers can be differentiated. nih.govlibretexts.org

Chiral shift reagents, typically lanthanide complexes like those of Europium (Eu) or Praseodymium (Pr), are Lewis acids that can reversibly bind to Lewis basic sites in the analyte molecule, such as the amine or amide groups in 2-Amino-3-methylpentanamide. libretexts.orgresearchgate.net This interaction leads to the formation of diastereomeric complexes, which have different NMR spectra. The paramagnetic nature of the lanthanide ion induces large changes in the chemical shifts of the protons in the analyte, and the magnitude of these shifts can be different for each enantiomer, allowing for their distinction and quantification. researchgate.net

Chiral solvating agents function by forming non-covalent diastereomeric complexes with the enantiomers of the analyte through interactions such as hydrogen bonding, dipole-dipole interactions, or π-π stacking. mdpi.comresearchgate.netnih.gov This results in different time-averaged chemical shifts for the corresponding nuclei in the two enantiomers. nih.gov

The following table illustrates the expected effect of a chiral shift reagent on the ¹H NMR spectrum of a hypothetical enantiomeric mixture of a 2-Amino-3-methylpentanamide derivative.

| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) with Chiral Shift Reagent (ppm) - Enantiomer 1 | Chemical Shift (δ) with Chiral Shift Reagent (ppm) - Enantiomer 2 | Δδ (ppm) |

| α-H | ~3.5 | ~4.1 | ~4.3 | 0.2 |

| β-H | ~1.9 | ~2.5 | ~2.6 | 0.1 |

| γ-CH₂ | ~1.2, 1.5 | ~1.6, 1.9 | ~1.7, 2.0 | 0.1, 0.1 |

| γ-CH₃ | ~0.9 | ~1.2 | ~1.25 | 0.05 |

| δ-CH₃ | ~0.9 | ~1.1 | ~1.1 | 0.0 |

This is a hypothetical data table illustrating the principle of enantiomeric discrimination by a chiral shift reagent in NMR. Actual chemical shift differences will depend on the specific reagent, analyte, and experimental conditions.

Mechanisms of Racemization Prevention During Synthesis and Derivatization

The synthesis of this compound from its L-isoleucine precursor requires the formation of an amide bond. This process, if not carefully controlled, can lead to racemization at the α-carbon, compromising the stereochemical purity of the final product. peptide.comresearchgate.net The two primary mechanisms of racemization in peptide synthesis are oxazolone (B7731731) formation and direct enolization. mdpi.com

Oxazolone Formation: The activation of the carboxyl group of an N-protected amino acid can lead to the formation of a 5(4H)-oxazolone intermediate. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a resonance-stabilized achiral intermediate. Subsequent reprotonation can occur from either face, resulting in a racemic mixture. mdpi.com

Direct Enolization: A base can directly abstract the α-proton of the activated amino acid, forming an enolate intermediate which is achiral. Reprotonation of this enolate leads to racemization.

Several strategies are employed to prevent racemization during the synthesis of peptides and their derivatives:

Choice of Coupling Reagent: The type of coupling reagent used to activate the carboxylic acid has a significant impact on the extent of racemization. nih.govacs.org Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) can lead to significant racemization if used alone. bachem.com However, when used in combination with additives, the risk is reduced. peptide.combachem.com Phosphonium (B103445) and uronium-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU, are generally more efficient and lead to lower levels of racemization. mdpi.comnih.gov

Use of Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are commonly used in conjunction with coupling reagents. peptide.com These additives react with the activated amino acid to form an active ester that is more resistant to racemization than the initial activated species. acs.org

Base Selection: The choice and amount of base used in the coupling reaction are critical. mdpi.com Sterically hindered and weaker bases, such as N-methylmorpholine (NMM) or collidine, are preferred over stronger, less hindered bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to minimize base-catalyzed racemization. bachem.com

Solvent and Temperature: The polarity of the solvent can influence the rate of racemization, with more polar solvents sometimes increasing the risk. u-tokyo.ac.jp Performing the coupling reaction at lower temperatures can also help to suppress racemization. u-tokyo.ac.jp

The following table summarizes strategies to minimize racemization during the synthesis of this compound.

| Factor | Strategy to Minimize Racemization | Rationale |

| Coupling Reagent | Use of phosphonium (e.g., PyBOP) or uronium (e.g., HATU) reagents. | These reagents promote rapid amide bond formation, minimizing the lifetime of the activated species prone to racemization. nih.gov |

| Additives | Addition of HOBt or HOAt. | Forms active esters that are more stable and less susceptible to racemization. peptide.com |

| Base | Use of a weak, sterically hindered base like N-methylmorpholine (NMM). | Reduces the rate of base-catalyzed proton abstraction from the α-carbon. |

| Temperature | Conduct the reaction at low temperatures (e.g., 0 °C). | Slows down the rate of racemization relative to the rate of the desired coupling reaction. u-tokyo.ac.jp |

Stereochemical Impact on Molecular Recognition and Interactions

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. youtube.com For chiral molecules like this compound, the different enantiomers and diastereomers can exhibit vastly different interactions with other chiral molecules, such as enzymes and receptors. nih.gov This is because biological systems are inherently chiral, being composed of L-amino acids and D-sugars.

The specific stereochemistry of this compound, which is derived from L-isoleucine, dictates how it fits into the binding site of a biological target. A precise three-point interaction between the ligand and the receptor is often required for a biological response. A change in the configuration at a single chiral center can disrupt this interaction, leading to a significant loss of activity or even a different biological effect altogether.

For instance, the isoleucine residue itself is known to be a key component in certain molecular recognition events. The nuclear receptor corepressor (N-CoR) contains isoleucine-rich motifs (I/LXXII) that are essential for its interaction with the unliganded thyroid hormone receptor. nih.gov The specific stereochemistry and the branched, hydrophobic nature of the isoleucine side chain are crucial for this binding. Substitution of isoleucine with leucine (B10760876) in these motifs can disrupt the interaction, highlighting the high degree of stereochemical and structural specificity. nih.gov

Similarly, the enzymatic processing of isoleucine and its derivatives is highly stereospecific. youtube.com Enzymes involved in the metabolism of isoleucine will typically only recognize and process one specific stereoisomer. youtube.comyoutube.com This principle extends to the potential biological targets of this compound. If this compound is designed to interact with an enzyme or receptor, its (2S,3S) configuration, inherited from L-isoleucine, will be critical for its affinity and efficacy. The other stereoisomers would likely have significantly lower or no activity.

The following table summarizes the importance of stereochemistry in the molecular interactions of this compound.

| Interaction | Consequence of Stereochemistry | Example |

| Enzyme Binding | The active site of an enzyme is chiral and will preferentially bind to one stereoisomer of a substrate or inhibitor. | Enzymes in the isoleucine metabolic pathway are specific for L-isoleucine. youtube.com |

| Receptor Binding | The binding pocket of a receptor is stereospecific, and only one enantiomer of a ligand will fit correctly to elicit a biological response. | Isoleucine-containing motifs in N-CoR are essential for binding to the thyroid hormone receptor. nih.gov |

| Protein-Protein Interactions | The stereochemistry of amino acid residues on the surface of a protein determines its interaction with other proteins. | The specific arrangement of the isoleucine side chain is critical for the N-CoR/thyroid hormone receptor interaction. nih.gov |

Chemical Reactivity and Derivatization Strategies of 2 Amino 3 Methylpentanamide Acetate

Reactivity of the Primary Amine Moiety

The primary amine group is the most nucleophilic site on the molecule, making it a prime target for a wide range of covalent modifications. Its reactivity is central to the synthesis of more complex derivatives.

Acylation and Alkylation Reactions

The primary amine of 2-Amino-3-methylpentanamide (B3369917) acetate (B1210297) readily participates in acylation and alkylation reactions, which are fundamental carbon-nitrogen bond-forming processes.

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride (B1165640), to form a new amide bond. libretexts.orgmasterorganicchemistry.com This reaction is often facilitated by a base to neutralize the acid byproduct. In peptide chemistry, coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are used to facilitate the acylation of amino groups with protected amino acids. For instance, a similar compound, (2S)-2-amino-N-(6-fluoro-2-(4-fluorophenyl)-4-oxoquinazolin-3(4H)-yl)-3-methylpentanamide, was synthesized by coupling 3-amino-6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-one with an Fmoc-protected amino acid using PyBOP and a base (DIEA). mdpi.com

Alkylation introduces an alkyl group onto the amine nitrogen. This can be achieved by reacting the amine with an alkyl halide. masterorganicchemistry.com However, a common challenge with this method is the potential for polyalkylation, where multiple alkyl groups are added to the nitrogen. libretexts.org A more controlled method for introducing a single alkyl group is reductive alkylation. This two-step process involves the initial formation of a Schiff base via condensation with an aldehyde or ketone, followed by reduction of the imine intermediate with a reducing agent like sodium borohydride (B1222165) (NaBH₃CN). nih.gov

| Reaction Type | Reagent Class | Specific Examples | Product |

|---|---|---|---|

| Acylation | Acyl Halides | Acetyl chloride, Benzoyl chloride | N-Acyl-2-amino-3-methylpentanamide |

| Acylation | Acid Anhydrides | Acetic anhydride, Succinic anhydride | N-Acyl-2-amino-3-methylpentanamide |

| Acylation | Activated Carboxylic Acids | Fmoc-protected amino acids with PyBOP/DIEA | Peptide-linked derivative |

| Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide | N-Alkyl-2-amino-3-methylpentanamide |

| Reductive Alkylation | Aldehyde/Ketone + Reducing Agent | Acetone + NaBH₃CN | N-Isopropyl-2-amino-3-methylpentanamide |

Condensation Reactions for Schiff Base Formation

The primary amine of 2-Amino-3-methylpentanamide acetate can undergo condensation with an aldehyde or ketone to form an imine, commonly known as a Schiff base. ekb.egresearchgate.net This reaction is typically reversible and involves a two-step mechanism. The first step is the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. dergipark.org.tr In the second step, the carbinolamine is dehydrated, often under acidic catalysis, to yield the final Schiff base product. dergipark.org.tr Schiff bases are valuable intermediates in organic synthesis and can be used in various subsequent reactions or as ligands in coordination chemistry. ekb.egresearchgate.net

| Reactant 1 | Reactant 2 (Carbonyl) | Product (Schiff Base) |

|---|---|---|

| 2-Amino-3-methylpentanamide | Benzaldehyde | N-(Benzylidene)-2-amino-3-methylpentanamide |

| 2-Amino-3-methylpentanamide | Acetone | N-(Propan-2-ylidene)-2-amino-3-methylpentanamide |

Reactivity of the Amide Linkage

The amide bond in this compound is considerably less reactive than the primary amine. However, it can undergo specific reactions, primarily hydrolysis, and its nitrogen can be a site for derivatization under certain conditions.

Hydrolysis Reactions and Stability Studies

The amide linkage is susceptible to hydrolysis, which cleaves the bond to yield 2-amino-3-methylpentanoic acid (isoleucine) and ammonia (B1221849). This reaction can be catalyzed by acid or base, usually requiring elevated temperatures to proceed at a significant rate. In biological systems, amide hydrolysis is often mediated by enzymes. wdh.ac.id The stability of the amide bond is crucial for the shelf-life and handling of the compound. To minimize degradation via hydrolysis, it is recommended that samples be stored in a lyophilized state at low temperatures (e.g., -20°C) under an inert atmosphere.

| Condition | Reagents | Products |

|---|---|---|

| Acidic Hydrolysis | Aqueous acid (e.g., HCl) + Heat | 2-Amino-3-methylpentanoic acid hydrochloride + Ammonium (B1175870) chloride |

| Basic Hydrolysis | Aqueous base (e.g., NaOH) + Heat | Sodium 2-amino-3-methylpentanoate + Ammonia |

N-Alkylation and N-Derivatization

Direct N-alkylation of the primary amide nitrogen is generally challenging due to the resonance delocalization of the nitrogen's lone pair into the carbonyl group, which reduces its nucleophilicity. However, derivatization of the amide backbone nitrogen is a key strategy in the synthesis of peptidomimetics to modulate conformation and biological activity. nih.gov While direct alkylation is difficult, specialized synthetic protocols can achieve this transformation. For example, methods for incorporating N-alkylated glycine (B1666218) residues into peptides often involve a multi-step process of sulfonylation, alkylation, and desulfonylation to unmask the desired secondary amide. nih.gov Such strategies could potentially be adapted for the N-derivatization of 2-Amino-3-methylpentanamide.

Modification of the Pentanamide (B147674) Backbone

Modification of the pentanamide backbone of 2-amino-3-methylpentanamide can yield novel derivatives with altered physical, chemical, and biological properties. nih.gov Such modifications can target either the amide nitrogen or the carbonyl group.

N-Alkylation: The primary amide contains two N-H bonds that can be substituted. N-methylation, for example, is a common modification in peptide chemistry that can disrupt hydrogen bonding networks, increase solubility, and enhance membrane permeability. nih.govresearchgate.net This can be achieved by reacting a protected isoleucinamide with a methylating agent like methyl iodide in the presence of a base such as silver(I) oxide or sodium hydride.

Carbonyl Group Transformations: The amide carbonyl group can undergo several transformations.

Reduction: The amide can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding a 1,2-diamine derivative, (2S,3S)-3-methylpentane-1,2-diamine.

Dehydration: Treatment with dehydrating agents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or trifluoroacetic anhydride can convert the primary amide into a nitrile, yielding (2S,3S)-2-amino-3-methylpentanenitrile.

Thionation: The amide oxygen can be replaced with sulfur using reagents like Lawesson's reagent, producing the corresponding thioamide. soton.ac.uk This modification alters the electronic properties and hydrogen-bonding capabilities of the backbone. rsc.org

Protecting Group Strategies for Selective Functionalization (e.g., Boc, Fmoc)

To achieve selective modification at other sites of the molecule, the highly nucleophilic α-amino group of 2-amino-3-methylpentanamide must often be temporarily blocked using a protecting group. The most common protecting groups in peptide and amino acid chemistry are tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). google.com

Boc Protection: The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. organic-chemistry.org It is stable to a wide range of reaction conditions, including basic and nucleophilic reagents, but is readily removed with strong acids like trifluoroacetic acid (TFA). organic-chemistry.org

Fmoc Protection: The Fmoc group is typically installed using Fmoc-Cl or Fmoc-OSu in the presence of a mild base. organic-chemistry.org A key advantage of the Fmoc group is its lability to bases, commonly a solution of piperidine (B6355638) in DMF, while being stable to acidic conditions. organic-chemistry.org

This differential stability allows for an "orthogonal" protection strategy. For instance, the α-amino group of isoleucinamide can be protected with Fmoc, allowing for acid-catalyzed modifications elsewhere in the molecule. Conversely, Boc protection allows for base-mediated reactions to be performed selectively. google.com This control is essential for the stepwise synthesis of peptides or the selective derivatization of complex molecules.

Comparison of Boc and Fmoc Protection Strategies:

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition | Key Advantage |

|---|---|---|---|---|

| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA) | Stable to bases and nucleophiles. |

| 9-fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | Stable to acids; allows for orthogonal protection with acid-labile groups. |

Applications of 2 Amino 3 Methylpentanamide Acetate As a Synthetic Intermediate and Building Block in Advanced Chemical Synthesis

Role in Peptide and Peptidomimetic Synthesis

The structural features of 2-amino-3-methylpentanamide (B3369917) make it a significant tool in the field of peptide science, where it contributes to both the extension of peptide chains and the creation of novel peptide-like structures with constrained conformations.

As an amino acid derivative, 2-amino-3-methylpentanamide can be integrated into peptide sequences. While its C-terminal amide group prevents direct peptide bond formation via standard coupling protocols, it can be incorporated at the C-terminus of a peptide chain. More advanced strategies involve the enzymatic or chemical hydrolysis of the amide back to a carboxylic acid, which can then participate in subsequent coupling reactions to extend the peptide chain. The primary amine group, after appropriate N-protection (e.g., with Fmoc or Boc groups), allows for its use as a standard building block in solid-phase peptide synthesis (SPPS). This process enables the introduction of the unique isoleucine side chain, which imparts specific steric and hydrophobic properties to the resulting peptide.

| Synthetic Strategy | Protecting Group (Nα) | Role of 2-Amino-3-methylpentanamide | Typical Coupling Reagent |

| Solid-Phase Peptide Synthesis (SPPS) | Fmoc (9-fluorenylmethoxycarbonyl) | C-terminal residue or internal residue after amide hydrolysis. | HBTU, HATU, DIC/HOBt |

| Solution-Phase Synthesis | Boc (tert-butyloxycarbonyl) | Building block for fragment condensation. | DCC, EDC |

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but often exhibit improved stability and bioavailability. The rigid stereochemical structure of 2-amino-3-methylpentanamide, derived from L-isoleucine's (2S,3S) configuration, provides an excellent starting point for creating conformationally constrained scaffolds. By incorporating this unit, chemists can control the spatial orientation of functional groups, which is critical for effective interaction with biological targets like receptors and enzymes. The defined geometry of the sec-butyl side chain restricts the rotational freedom (χ space) around the Cα-Cβ bond, helping to lock the backbone into a specific conformation. This pre-organization reduces the entropic penalty upon binding, potentially leading to higher affinity and selectivity.

Precursor for Complex Heterocyclic Compounds

Heterocyclic compounds are central to medicinal chemistry, and amino acid derivatives are valuable starting materials for their synthesis due to their embedded chirality and functionality. 2-Amino-3-methylpentanamide can be transformed into a variety of complex heterocyclic systems.

Quinazolinones are a class of privileged structures in drug discovery, known for a wide range of biological activities. Hybrid molecules that couple a quinazolinone core with an amino acid moiety can exhibit enhanced biological profiles. nih.gov A common synthetic route involves the reaction of an activated amino acid with a 3-amino-quinazolinone derivative. nih.gov In this context, 2-amino-3-methylpentanamide can be utilized after converting its amide to a carboxylic acid. The resulting isoleucine derivative, with its chiral side chain, can then be coupled to the quinazolinone core, yielding a hybrid molecule with a specific three-dimensional structure intended to optimize interactions with biological targets. nih.gov The synthesis typically proceeds by reacting a benzoxazinone (B8607429) intermediate with hydrazine (B178648) hydrate (B1144303) to form an aminoquinazolinone, which is then coupled with the desired amino acid. nih.govmdpi.com

The functional groups of 2-amino-3-methylpentanamide allow for its use as a precursor in the construction of five- and six-membered heterocyclic rings like thiazoles and pyridines.

Thiazole (B1198619) Synthesis: The classical Hantzsch thiazole synthesis involves the condensation of a thioamide with an α-haloketone. 2-Amino-3-methylpentanamide can be converted into the corresponding chiral thioamide by treatment with a thionating agent such as Lawesson's reagent. This chiral intermediate can then react with various α-haloketones to produce 2-amino-thiazole derivatives where the stereocenter of the original isoleucine is preserved, attached to the thiazole ring. Such structures are of interest in medicinal chemistry for their potential as antimycobacterial and antiplasmodial agents. nih.gov

Pyridine (B92270) Synthesis: Pyridine rings can be formed through various condensation and cycloaddition reactions. nih.gov The amine functionality of 2-amino-3-methylpentanamide can act as a nitrogen source in reactions designed to build the pyridine ring. For example, it can be used in multicomponent reactions with dicarbonyl compounds and other reagents to assemble the pyridine core, resulting in a chiral pyridine derivative bearing the 3-methylpentyl substituent.

Formation of Chiral Ligands for Asymmetric Catalysis

The development of effective chiral ligands is fundamental to asymmetric catalysis, which enables the synthesis of enantiomerically pure compounds. Amino acids and their derivatives are among the most important sources of chirality for ligand design. researchgate.net The C1-symmetric structure of 2-amino-3-methylpentanamide, with its distinct amine and amide functionalities and defined stereocenters, makes it an attractive scaffold for creating novel chiral ligands.

The primary amine and the amide nitrogen can be functionalized to introduce coordinating atoms like phosphorus or sulfur. For instance, reaction of the primary amine with chlorodiphenylphosphine (B86185) can yield an aminophosphine (B1255530) ligand. The amide group can also be modified or used as a coordination site. These bidentate (N,N' or N,P) ligands can then be complexed with transition metals (e.g., rhodium, palladium, iridium) to form catalysts for a variety of asymmetric transformations, such as hydrogenation, allylic substitution, and C-C bond-forming reactions. nih.govnih.gov The steric bulk and specific geometry of the isoleucine side chain play a crucial role in creating a well-defined chiral pocket around the metal center, thereby controlling the stereochemical outcome of the catalyzed reaction.

| Ligand Type | Coordinating Atoms | Potential Metal Complex | Target Asymmetric Reaction |

| Aminophosphine | N, P | Rhodium(I), Iridium(I) | Asymmetric Hydrogenation |

| Bidentate Amine | N, N' | Palladium(II) | Asymmetric Allylic Alkylation |

| P,N-Ligands | P, N | Palladium(0), Ruthenium(II) | Heck Reaction, Transfer Hydrogenation |

Building Block for Functional Materials and Polymers

The unique chemical structure of 2-Amino-3-methylpentanamide, derived from the amino acid L-isoleucine, provides the necessary functional groups for it to act as a monomeric unit in the synthesis of specialized polymers. Amino acids and their derivatives are increasingly utilized in the development of biocompatible and biodegradable polymers such as polyamides and poly(ester amide)s. acs.org

Polymers containing amide bonds (-CONH-) in their backbone are known as polyamides. The presence of both an amino group (-NH2) and an amide group in 2-Amino-3-methylpentanamide allows it to participate in polymerization reactions. For instance, it can be incorporated into polyamide chains through condensation polymerization, a process where monomers join together with the loss of a small molecule, such as water. youtube.com The incorporation of chiral amino acid derivatives like this can impart specific properties to the resulting polymer, such as stereoregularity, which can influence its physical characteristics and biodegradability. The dense hydrogen bonds formed between the amide groups in the polymer chain significantly increase intermolecular forces, leading to more compact and orderly molecular arrangements.

While specific examples detailing the use of 2-Amino-3-methylpentanamide in large-scale polymer production are not prevalent in publicly available literature, its structural motifs are analogous to other amino acid-based monomers used for creating functional biomaterials. These materials have potential applications in fields ranging from medical devices to drug delivery systems, where biodegradability and biocompatibility are highly desirable. rug.nl

Design and Synthesis of Enzyme Substrates and Probes for Biochemical Research

The development of specific substrates is crucial for studying the activity and function of enzymes, particularly proteases and peptidases. nih.govscbt.com 2-Amino-3-methylpentanamide, as an L-isoleucine derivative, can be modified to serve as a substrate for enzymes that recognize and cleave peptides at or after isoleucine residues. These synthetic substrates are essential tools in biochemical assays for quantifying enzyme activity and screening for potential inhibitors. nih.govscbt.com

Typically, a synthetic substrate consists of an amino acid or peptide sequence specific to the enzyme of interest, linked to a reporter molecule. The reporter can be a chromogenic group, like p-nitroanilide (pNA), or a fluorogenic group, like 7-amino-4-methylcoumarin (B1665955) (AMC), which releases a detectable colored or fluorescent signal upon enzymatic cleavage of the amide bond. nih.govpeptanova.de

Aminopeptidases are exopeptidases that catalyze the removal of amino acids from the N-terminus of proteins and peptides. scbt.com Assays for these enzymes often use substrates comprising a single amino acid linked to a reporter group. A molecule like L-Isoleucine-AMC or L-Isoleucine-pNA would be a classic substrate for an aminopeptidase (B13392206) that has specificity for isoleucine.

When an aminopeptidase cleaves the amide bond between the isoleucine residue and the reporter group, the free AMC or pNA is released. The amount of released reporter, which can be measured over time using a spectrophotometer or fluorometer, is directly proportional to the enzyme's activity. While 2-Amino-3-methylpentanamide itself is not the reporter-linked substrate, it represents the core amino acid structure that is recognized by the enzyme. The principle is based on the enzyme's ability to hydrolyze the terminal peptide or amide bond. biorxiv.org

Table 1: Examples of Reporter Groups for Enzyme Substrate Design

| Reporter Group | Abbreviation | Detection Method | Type |

|---|---|---|---|

| p-Nitroanilide | pNA | Colorimetric (Absorbance at 405 nm) | Chromogenic |

Proteases (or endopeptidases) cleave peptide bonds within a polypeptide chain, often at specific amino acid sequences. khanacademy.org To study these enzymes, synthetic peptide substrates are designed to mimic the natural cleavage site. nih.gov A peptide containing isoleucine could be synthesized and used to study a protease that recognizes and cleaves at the isoleucine position. For example, the metalloendopeptidase thermolysin is known to cleave peptide bonds on the amino-side of large hydrophobic amino acids, including isoleucine. mdpi.com

A synthetic substrate for such a protease might look like Ac-Pro-Ala-Ile-AMC, where the enzyme would cleave the bond between isoleucine and the AMC reporter group. The core structure provided by 2-Amino-3-methylpentanamide is fundamental to this interaction. By measuring the rate of reporter release, researchers can determine kinetic parameters of the enzyme and assess the efficacy of potential inhibitors. nih.gov

Intermediate in the Synthesis of Research Compounds with Defined Biological Activities (excluding clinical trials and safety profiles)

Amide derivatives of amino acids are valuable intermediates in organic synthesis for building more complex, biologically active molecules. unec-jeas.comresearchgate.net The chiral nature and functional groups of 2-Amino-3-methylpentanamide make it a useful starting material for the synthesis of novel compounds in medicinal chemistry research.

The versatility of amides and their prevalence in biologically active molecules make 2-Amino-3-methylpentanamide a relevant precursor. unec-jeas.com It can be used in multi-step syntheses to introduce the specific stereochemistry and side-chain of isoleucine into a target molecule.

Table 2: Potential Bioactive Scaffolds Derived from L-Isoleucine Intermediates

| Compound Class | Synthetic Approach | Potential Biological Application Area |

|---|---|---|

| Amide-hydrazide derivatives | Synthesis from L-isoleucine skeleton | Agricultural fungicides nih.gov |

| Chiral tetraamides | Reaction of N-protected L-isoleucine with amines, followed by deprotection and coupling | Organogelators, materials science researchgate.net |

Computational Chemistry and Theoretical Modeling of 2 Amino 3 Methylpentanamide Acetate and Its Interactions

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 2-Amino-3-methylpentanamide (B3369917) acetate) when bound to a second molecule (a receptor, typically a protein). This method is crucial for understanding potential biological targets and mechanisms of action. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the protein and then scoring them to identify the most stable complex. google.comresearchgate.net

Molecular docking simulations are employed to predict how 2-Amino-3-methylpentanamide acetate (B1210297) might fit into the active site of a target protein, an arrangement known as the binding mode. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. researchgate.net For instance, studies on similar peptidomimetic compounds reveal that the amide and amino groups, like those in 2-Amino-3-methylpentanamide, can form crucial hydrogen bonds with amino acid residues in a protein's active site. researchgate.net

Beyond the physical orientation, docking algorithms also estimate the binding affinity, which is the strength of the interaction between the ligand and its target. This is often expressed as a scoring function or a free energy of binding value (ΔG). A lower binding energy value typically indicates a more stable and potent interaction. researchgate.net In studies of anion receptors, complementary methods like UV-Vis, fluorescence, and NMR titrations have been used to determine affinity constants for acetate, revealing stepwise 1:1 and 1:2 binding modes in acetonitrile (B52724) solution. mdpi.com Computational docking can provide similar insights into the stoichiometry and strength of these interactions. mdpi.comnih.gov

Table 1: Example of Predicted Binding Affinities from Molecular Docking This table illustrates typical data generated from molecular docking studies, showing the predicted binding affinity of a ligand with various protein targets.

| Target Protein | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues (Hypothetical) |

| Protein Kinase A | -8.5 | Tyr330, Lys72, Glu91 |

| Cysteine Protease | -7.9 | Gln19, Cys25, Trp177 |

| DHFR | -8.1 | Ile50, Ser59, Phe31 |

Note: The data in this table is illustrative and does not represent actual experimental results for 2-Amino-3-methylpentanamide acetate.

The insights gained from molecular docking are instrumental in the rational design of derivatives. By analyzing the predicted binding mode of this compound, researchers can identify opportunities to modify its structure to improve binding affinity, selectivity, or other pharmacological properties. google.comgoogle.com

This process, often called structure-based drug design, might involve:

Adding or modifying functional groups: Introducing a group that can form an additional hydrogen bond with the target protein.

Altering the scaffold: Changing the core structure to better fit the shape and properties of the binding pocket.

Replacing moieties: Swapping a part of the molecule to reduce steric hindrance or improve solubility.